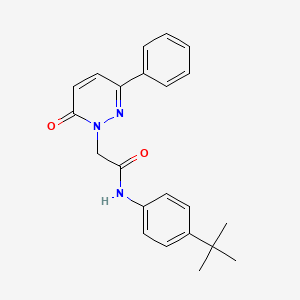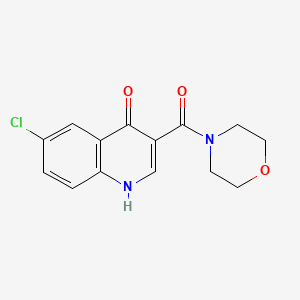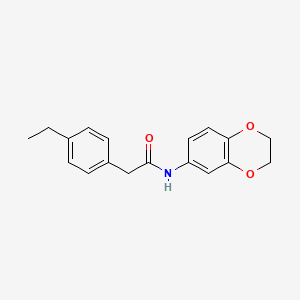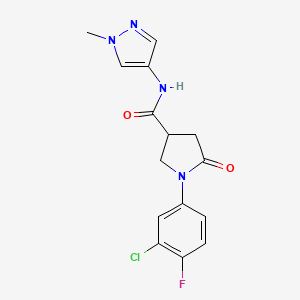![molecular formula C22H20FN3O3 B4512534 6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4512534.png)
6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-aryl-3(2H) pyridazinones, including compounds similar to our chemical of interest, has been explored through the use of α-(aryl)-4-morpholineacetonitriles in 1,4-additions to various unsaturated esters and nitriles. This method offers a versatile synthetic route starting from aryl aldehydes and heterocyclic aldehydes, providing a foundational approach for creating a variety of pyridazinone derivatives with potential biological functions (Albright, McEvoy, & Moran, 1978).
Molecular Structure Analysis
The molecular structure and conformational analysis of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone have been thoroughly investigated using various spectroscopic techniques and DFT/HSEH1PBE method. These studies provide valuable insights into the optimized molecular structure, vibrational frequencies, NMR chemical shift values, and electronic absorption features, which are crucial for understanding the chemical behavior and reactivity of our compound of interest (Dede, Avcı, & Bahçelı, 2018).
Chemical Reactions and Properties
Investigations into the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone have unveiled the formation of various oxidized and ring-opened products under UV-visible light in the presence of specific oxidants. These findings illustrate the compound's susceptibility to photo-induced chemical transformations, providing a deeper understanding of its stability and reactivity under different environmental conditions (Maki, Shimada, Sako, Kitade, & Hirota, 1988).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including solubility, melting point, and crystal structure, have been characterized to facilitate their application in various scientific domains. For instance, crystal structure analysis of similar compounds has provided insights into their molecular geometry, which is essential for predicting their behavior in solid-state forms and interactions with other molecules (Shalaby, Moustafa, Girgis, & ElShaabiny, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical reagents and stability under various conditions, are critical for understanding the potential applications and limitations of pyridazinone derivatives. Studies on the reactions with nitrogen nucleophiles and the formation of polysubstituted pyridazinones through sequential nucleophilic substitution processes provide valuable information on the versatility and chemical adaptability of these compounds (Pattison, Sandford, Yufit, Howard, & Christopher, 2009).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-18-8-6-16(7-9-18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)17-4-2-1-3-5-17/h1-11,20H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGICDOGASKLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]piperazine](/img/structure/B4512459.png)
![({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4512460.png)


![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4512478.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B4512493.png)

![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4512502.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4512506.png)
![2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4512519.png)

![4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4512542.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B4512554.png)